molecular formula C15H19ClN2O2 B4239543 N-[4-(acetylamino)-2-chlorophenyl]cyclohexanecarboxamide

N-[4-(acetylamino)-2-chlorophenyl]cyclohexanecarboxamide

Katalognummer B4239543
Molekulargewicht: 294.77 g/mol
InChI-Schlüssel: PUIPQUPKSXZLCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(acetylamino)-2-chlorophenyl]cyclohexanecarboxamide, commonly known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that regulates the acetylation of proteins, which plays a critical role in various biological processes, including gene expression, cell signaling, and protein degradation. ACY-1215 has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders.

Wirkmechanismus

ACY-1215 selectively inhibits N-[4-(acetylamino)-2-chlorophenyl]cyclohexanecarboxamide, which leads to the accumulation of acetylated proteins and alters various cellular processes. N-[4-(acetylamino)-2-chlorophenyl]cyclohexanecarboxamide is involved in the regulation of microtubule dynamics, protein trafficking, and autophagy, which are critical for cell division, migration, and survival. ACY-1215 has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells, while also promoting the clearance of toxic protein aggregates in neurodegenerative diseases.
Biochemical and Physiological Effects:
ACY-1215 has been shown to have various biochemical and physiological effects in preclinical studies. In cancer, ACY-1215 has been shown to inhibit the activity of various oncogenic signaling pathways, such as NF-κB, STAT3, and AKT, which are involved in cell survival and proliferation. ACY-1215 has also been shown to enhance the immune response by promoting the activation of T cells and natural killer cells. In neurodegenerative diseases, ACY-1215 has been shown to reduce the production of pro-inflammatory cytokines and promote the clearance of toxic protein aggregates. ACY-1215 has also been shown to improve cognitive function and reduce neuroinflammation. In inflammatory disorders, ACY-1215 has been shown to reduce the production of pro-inflammatory cytokines and improve disease symptoms.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using ACY-1215 in lab experiments include its high selectivity for N-[4-(acetylamino)-2-chlorophenyl]cyclohexanecarboxamide, its ability to modulate various cellular processes, and its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders. The limitations of using ACY-1215 in lab experiments include its limited solubility in water, its potential toxicity at high concentrations, and its potential off-target effects on other HDAC isoforms.

Zukünftige Richtungen

There are several future directions for the research on ACY-1215. One direction is to develop more potent and selective analogs of ACY-1215 that can be used for specific therapeutic applications. Another direction is to investigate the potential of ACY-1215 in combination with other anticancer agents or immunotherapies to enhance their efficacy. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of ACY-1215 in neurodegenerative diseases and inflammatory disorders, and to determine its potential clinical applications in these conditions.

Wissenschaftliche Forschungsanwendungen

ACY-1215 has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders. In cancer, ACY-1215 has been shown to inhibit the growth and survival of various cancer cell lines, including multiple myeloma, lymphoma, and leukemia. ACY-1215 has also been shown to enhance the efficacy of other anticancer agents, such as bortezomib and lenalidomide. In neurodegenerative diseases, ACY-1215 has been shown to improve cognitive function and reduce neuroinflammation in preclinical models of Alzheimer's disease and multiple sclerosis. In inflammatory disorders, ACY-1215 has been shown to reduce the production of pro-inflammatory cytokines and improve disease symptoms in preclinical models of rheumatoid arthritis and lupus.

Eigenschaften

IUPAC Name

N-(4-acetamido-2-chlorophenyl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2/c1-10(19)17-12-7-8-14(13(16)9-12)18-15(20)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIPQUPKSXZLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)NC(=O)C2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamido-2-chlorophenyl)cyclohexanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(acetylamino)-2-chlorophenyl]cyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[4-(acetylamino)-2-chlorophenyl]cyclohexanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[4-(acetylamino)-2-chlorophenyl]cyclohexanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[4-(acetylamino)-2-chlorophenyl]cyclohexanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[4-(acetylamino)-2-chlorophenyl]cyclohexanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[4-(acetylamino)-2-chlorophenyl]cyclohexanecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.